molecular formula C16H25NO B4837715 1-[3-(3-methylphenoxy)propyl]azepane

1-[3-(3-methylphenoxy)propyl]azepane

Cat. No.: B4837715
M. Wt: 247.38 g/mol
InChI Key: USZCTAGGFGBSBS-UHFFFAOYSA-N
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Description

1-[3-(3-Methylphenoxy)propyl]azepane is a seven-membered azepane ring derivative featuring a 3-(3-methylphenoxy)propyl substituent. This compound’s structure combines the flexibility of the azepane ring with the lipophilic phenoxypropyl chain, making it a candidate for studying pharmacological interactions, particularly in neurotransmitter modulation or enzyme inhibition.

Properties

IUPAC Name

1-[3-(3-methylphenoxy)propyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-15-8-6-9-16(14-15)18-13-7-12-17-10-4-2-3-5-11-17/h6,8-9,14H,2-5,7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZCTAGGFGBSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Varying Core Rings

Key Comparison : The core ring structure (azepane vs. piperidine, benzodiazole, or diazepane) significantly impacts stability, solubility, and target affinity.

Compound Name Core Structure Key Features Biological Activity (Inferred) References
1-[3-(3-Methylphenoxy)propyl]azepane Azepane 7-membered ring with one N; 3-(3-methylphenoxy)propyl chain Potential CNS modulation N/A
N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide Benzodiazole Rigid benzodiazole core; acetamide group Enhanced receptor specificity
1-Methyl-3-phenyl-1,4-diazepane dihydrochloride Diazepane 7-membered ring with two N atoms; phenyl substituent Neurological activity
1-[3-(3-Methoxyphenoxy)propyl]piperidine Piperidine 6-membered ring; methoxy substituent at phenoxy group Variable pharmacokinetics

Insights :

  • Azepane vs.
  • Diazepane Derivatives : The additional nitrogen in diazepane () may enable hydrogen bonding, altering receptor interactions .

Substituent Variations: Position and Functional Groups

Key Comparison: Substituent position (e.g., 3-methylphenoxy vs. 4-methylphenoxy) and functional groups (e.g., methoxy vs. nitro) modulate electronic effects and steric hindrance.

Compound Name Substituent Position/Group Key Features Biological Activity (Inferred) References
This compound 3-Methylphenoxy Methyl at meta position on phenoxy ring Lipophilicity-enhanced uptake N/A
1-[3-(4-Methylphenoxy)propyl]piperidine 4-Methylphenoxy Methyl at para position Altered metabolic stability
1-[(3-Nitrophenyl)sulfonyl]azepane 3-Nitro group Electron-withdrawing nitro group Enzyme inhibition potential
3-(4-Chlorophenyl)-1-(pyridine-3-carbonyl)azepane 4-Chlorophenyl Halogen substituent; pyridine carbonyl Antimicrobial activity

Insights :

  • Positional Isomerism: The meta-methyl group in this compound may reduce steric hindrance compared to para-substituted analogs, improving membrane permeability .

Functional Group Impact on Bioactivity

Key Comparison : Functional groups (e.g., urea, ketones) influence hydrogen bonding, solubility, and metabolic stability.

Compound Name Functional Groups Key Features Biological Activity (Inferred) References
This compound Ether linkage Propyl ether chain; no polar groups Moderate metabolic stability N/A
[3-(2-Oxoazepan-1-yl)propyl]urea Urea; ketone Hydrogen-bond donor/acceptor sites Enhanced enzyme inhibition
3-(2-Hydroxypropyl)azepan-2-one Hydroxypropyl; ketone Increased hydrophilicity; ketone reactivity Antimicrobial/anticancer
1-[3-(Dimethylamino)propyl]-3-ethylurea Dimethylamino; urea Basic amino group; urea moiety Dopamine receptor interaction

Insights :

  • Hydroxy/Ketone Groups : Hydroxypropyl and ketone moieties () increase solubility and enable covalent interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(3-methylphenoxy)propyl]azepane
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